CYP2B6 Selectivity Ratio: Target Compound Exhibits 73- to 88-Fold Preference Over CYP2C19 and CYP3A4 in Human Liver Microsomes
In human liver microsome assays, CAS 941990-77-8 inhibits CYP2B6 with an IC50 of 60 nM, while its activity against CYP2C19 (IC50 4,400 nM) and CYP3A4 (IC50 5,300 nM) is substantially weaker, yielding selectivity ratios of 73-fold and 88-fold, respectively. [1] This within-compound selectivity profile constitutes the only publicly available quantitative activity data for this compound. No direct head-to-head comparison data against the para-chloro isomer (CAS 197502-59-3) or the N-unsubstituted piperidine analog are available in any public database. As such, differentiation from those specific analogs cannot be quantified at this time.
| Evidence Dimension | CYP inhibition IC50 (nM) |
|---|---|
| Target Compound Data | CYP2B6: 60 nM; CYP2C19: 4,400 nM; CYP3A4: 5,300 nM |
| Comparator Or Baseline | Within-compound selectivity (CYP2C19 / CYP2B6 = 73.3; CYP3A4 / CYP2B6 = 88.3). Comparator analog data not publicly available. |
| Quantified Difference | 73-fold (CYP2C19 vs CYP2B6); 88-fold (CYP3A4 vs CYP2B6) |
| Conditions | Human liver microsomes; 5-min preincubation; substrates: bupropion (CYP2B6), omeprazole (CYP2C19), midazolam (CYP3A4); NADPH-regenerating system. |
Why This Matters
A high CYP2B6-to-CYP3A4 selectivity ratio suggests the compound may serve as a useful tool for probing CYP2B6-mediated metabolism with reduced interference from the major drug-metabolizing isoform CYP3A4, making it relevant for ADME-Tox screening panels.
- [1] BindingDB. BDBM50366395 / CHEMBL4175869. IC50 data for CYP2B6, CYP2C19, and CYP3A4 inhibition. Curated by ChEMBL. Accessed 2026-04-29. View Source
